1,2-二(吗啉-4-基)乙酮

概览

描述

Synthesis Analysis

The synthesis of 1,2-Di(morpholin-4-yl)ethanone-related compounds involves various synthetic routes, including microwave-assisted synthesis, Mannich reactions, and Biginelli reactions. Microwave-assisted synthesis offers a rapid and efficient pathway to synthesize mono- and disubstituted derivatives of related compounds with morpholine fragments, demonstrating the utility of advanced synthetic techniques in obtaining these compounds efficiently (Aljohani et al., 2019). Additionally, the Biginelli reaction has been utilized to generate dihydropyrimidinone derivatives containing the morpholine moiety, showcasing the versatility of this synthetic approach in constructing complex heterocycles (Bhat et al., 2018).

Molecular Structure Analysis

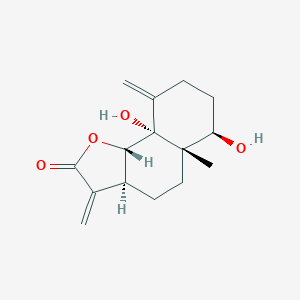

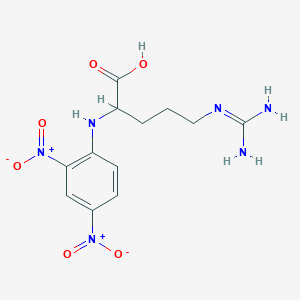

The molecular structure of compounds related to 1,2-Di(morpholin-4-yl)ethanone has been elucidated through various spectroscopic and crystallographic techniques. Single crystal X-ray crystallography has confirmed the three-dimensional structure of these compounds, highlighting the typical morpholine fragment adopting a chair conformation and illustrating the importance of intramolecular hydrogen bonding in determining the molecular geometry (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2-Di(morpholin-4-yl)ethanone derivatives involves a range of reactions, including Mannich base formation and reactions with Grignard reagents. These reactions not only demonstrate the functional versatility of the morpholine-containing compounds but also their potential utility in further synthetic modifications. For instance, Mannich base formation with 4-hydroxyacetophenone derivatives introduces new functionalities, expanding the chemical diversity of the resulting compounds (Aljohani et al., 2019).

科研应用

合成衍生物:1,2-二(吗啉-4-基)乙酮已被用于合成各种化合物,例如使用吗啉、硫和1-联苯基-4-基乙酮在微波辐射(Zhang Lin-han, 2010)下合成的2-联苯基-4-基-1-吗啉-4-乙硫酮。

光物理特性表征:该化合物也已被研究其光物理性质。例如,一项研究描述了钯(II) 醋酸催化合成一种化合物,利用三氮烯1-{4-((E)-吗啉-4-基二氮基)苯基}乙酮,并分析了其吸收和发射光谱(C. Pye, F. Fronczek, R. Isovitsch, 2010)。

癌症治疗:1,2-二(吗啉-4-基)乙酮衍生物已被研究作为潜在的癌症治疗药物。一项研究发现了一类新的蛋白激酶抑制剂,代表性化合物为1-(2-羟基-4-吗啉-4-基苯基)-乙酮,该化合物靶向DNA依赖性蛋白激酶并增强诱导DNA双链断裂剂的细胞毒性(A. Kashishian et al., 2003)。

抗菌活性:新合成的1,2-二(吗啉-4-基)乙酮衍生物已被评估其抗菌性能。一项关于新合成的吡唑衍生物的研究报告了它们对金黄色葡萄球菌和大肠杆菌的抗菌敏感性(A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018)。

抗氧化潜力:已研究了1,2-二(吗啉-4-基)乙酮衍生物的抗氧化活性,为新型潜在抗氧化剂的开发提供了见解(І. Drapak et al., 2019)。

Safety And Hazards

The safety and hazards associated with “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard3.

未来方向

The future directions for the study of “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, morpholine-based compounds have been reported to have potential as lead molecules for drug discovery, particularly in the context of ovarian cancer and HIF-1α inhibition2.

Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on “1,2-Di(morpholin-4-yl)ethanone”. For more detailed information, further research and experimental studies would be required.

性质

IUPAC Name |

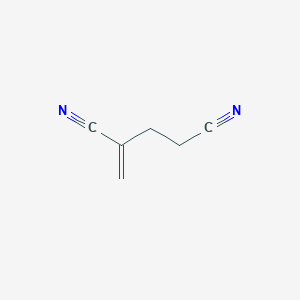

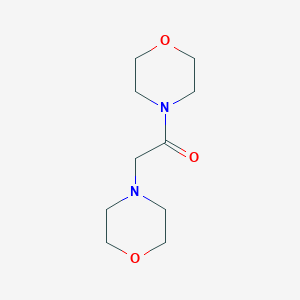

1,2-dimorpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-3-7-15-8-4-12)9-11-1-5-14-6-2-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAICEJYASGIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287649 | |

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(morpholin-4-yl)ethanone | |

CAS RN |

1440-62-6 | |

| Record name | Morpholine, 4-(4-morpholinylacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)